molecular formula C23H23ClN2O4S B15015229 2-[N-(3-Chlorophenyl)4-methylbenzenesulfonamido]-N-(2-phenoxyethyl)acetamide

2-[N-(3-Chlorophenyl)4-methylbenzenesulfonamido]-N-(2-phenoxyethyl)acetamide

Katalognummer: B15015229
Molekulargewicht: 459.0 g/mol
InChI-Schlüssel: GRUHGYMGJMRVST-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-[N-(3-Chlorophenyl)4-methylbenzenesulfonamido]-N-(2-phenoxyethyl)acetamide is a complex organic compound that belongs to the class of acetamides This compound is characterized by the presence of a chlorophenyl group, a methylbenzenesulfonamido group, and a phenoxyethyl group

Vorbereitungsmethoden

The synthesis of 2-[N-(3-Chlorophenyl)4-methylbenzenesulfonamido]-N-(2-phenoxyethyl)acetamide typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the reaction of 3-chlorophenylamine with 4-methylbenzenesulfonyl chloride to form an intermediate sulfonamide. This intermediate is then reacted with 2-phenoxyethylamine and acetic anhydride under controlled conditions to yield the final product .

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. These methods often include the use of automated reactors, precise temperature control, and purification techniques to ensure high yield and purity of the final product .

Analyse Chemischer Reaktionen

2-[N-(3-Chlorophenyl)4-methylbenzenesulfonamido]-N-(2-phenoxyethyl)acetamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide. The oxidation typically affects the phenoxyethyl group, leading to the formation of phenolic derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride. These reactions often target the sulfonamido group, converting it into corresponding amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group.

Wissenschaftliche Forschungsanwendungen

2-[N-(3-Chlorophenyl)4-methylbenzenesulfonamido]-N-(2-phenoxyethyl)acetamide has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties. Researchers investigate its interactions with various biological targets to understand its mechanism of action.

    Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic applications. It serves as a lead compound for the development of new drugs targeting specific diseases.

    Industry: The compound is used in the development of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 2-[N-(3-Chlorophenyl)4-methylbenzenesulfonamido]-N-(2-phenoxyethyl)acetamide involves its interaction with specific molecular targets. The compound is known to bind to certain enzymes and receptors, modulating their activity. For example, it may inhibit the activity of enzymes involved in inflammatory pathways, leading to reduced inflammation. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

When compared to similar compounds, 2-[N-(3-Chlorophenyl)4-methylbenzenesulfonamido]-N-(2-phenoxyethyl)acetamide stands out due to its unique combination of functional groups. Similar compounds include:

The uniqueness of this compound lies in its ability to undergo diverse chemical reactions and its potential for various scientific applications.

Eigenschaften

Molekularformel

C23H23ClN2O4S

Molekulargewicht

459.0 g/mol

IUPAC-Name

2-(3-chloro-N-(4-methylphenyl)sulfonylanilino)-N-(2-phenoxyethyl)acetamide

InChI

InChI=1S/C23H23ClN2O4S/c1-18-10-12-22(13-11-18)31(28,29)26(20-7-5-6-19(24)16-20)17-23(27)25-14-15-30-21-8-3-2-4-9-21/h2-13,16H,14-15,17H2,1H3,(H,25,27)

InChI-Schlüssel

GRUHGYMGJMRVST-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)NCCOC2=CC=CC=C2)C3=CC(=CC=C3)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.